molecular formula C22H40O3 B14460902 octadec-9-enyl 3-oxobutanoate CAS No. 70938-04-4

octadec-9-enyl 3-oxobutanoate

Cat. No.: B14460902
CAS No.: 70938-04-4
M. Wt: 352.6 g/mol
InChI Key: AMWMSOYJVUOPLF-UHFFFAOYSA-N
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Description

Octadec-9-enyl 3-oxobutanoate is an organic compound belonging to the class of fatty alcohol esters. These esters are derivatives of fatty alcohols and are characterized by their long hydrocarbon chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadec-9-enyl 3-oxobutanoate typically involves the esterification of octadec-9-en-1-ol with 3-oxobutanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Octadec-9-enyl 3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadec-9-enyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of octadec-9-enyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Hexadec-9-enoic acid octadec-9-enyl ester: Similar in structure but with different chain lengths.

    Octadec-17-enyl acetate: Another ester with a different functional group.

    9-Hexadecenoic acid, 9-octadecenyl ester: Similar ester with variations in the hydrocarbon chain.

Uniqueness

Octadec-9-enyl 3-oxobutanoate stands out due to its specific ester linkage and the presence of both an unsaturated hydrocarbon chain and a keto group.

Properties

CAS No.

70938-04-4

Molecular Formula

C22H40O3

Molecular Weight

352.6 g/mol

IUPAC Name

octadec-9-enyl 3-oxobutanoate

InChI

InChI=1S/C22H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h10-11H,3-9,12-20H2,1-2H3

InChI Key

AMWMSOYJVUOPLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CC(=O)C

Origin of Product

United States

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